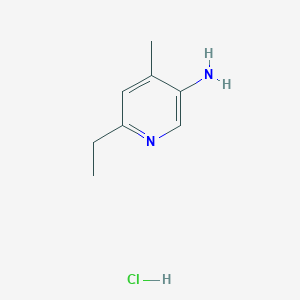
6-Ethyl-4-methylpyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-4-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methylpyridin-3-amine hydrochloride typically involves the alkylation of 4-methylpyridin-3-amine. One common method is the reaction of 4-methylpyridin-3-amine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-4-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 6-Ethyl-4-methylpyridin-3-amine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Applications De Recherche Scientifique
6-Ethyl-4-methylpyridin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-4-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridin-3-amine: Lacks the ethyl group, making it less hydrophobic.
6-Ethylpyridin-3-amine: Lacks the methyl group, altering its chemical properties.
4-Ethyl-3-methylpyridine: Different substitution pattern on the pyridine ring.
Uniqueness
6-Ethyl-4-methylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridine ring can enhance its hydrophobicity and potentially improve its binding affinity to certain molecular targets.
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
6-ethyl-4-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-3-7-4-6(2)8(9)5-10-7;/h4-5H,3,9H2,1-2H3;1H |
Clé InChI |
JEUSYGKTCKIOCJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C(=C1)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
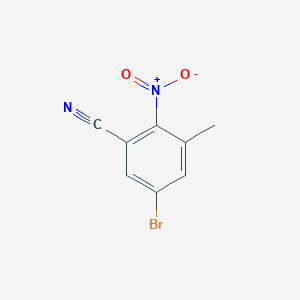
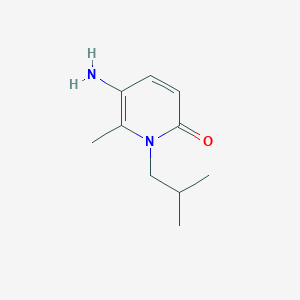
![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
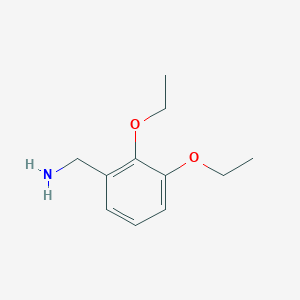
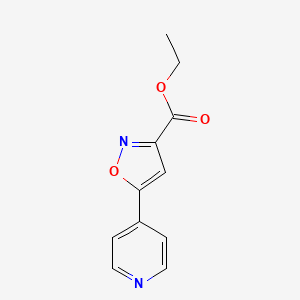
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)
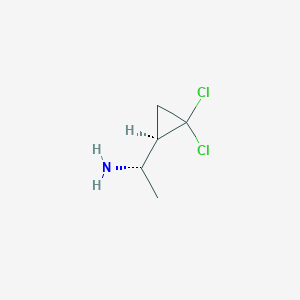
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)

